N-(3-chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a nitro-substituted pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-chloroaniline and 3-nitro-1H-pyrazole.
Step 1 Formation of Intermediate: 3-chloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-chloroacetamide.
Step 2 Coupling Reaction: The intermediate N-(3-chlorophenyl)-2-chloroacetamide is then reacted with 3-nitro-1H-pyrazole in the presence of a base like potassium carbonate to yield N-(3-chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction of Nitro Group: N-(3-chlorophenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.
Substitution of Chlorine: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chlorobenzoic acid and 3-nitro-1H-pyrazole.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole ring might interact with biological targets through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which could result in different biological activities and chemical reactivity.
N-(3-nitrophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Contains an additional nitro group on the phenyl ring, potentially altering its properties.
Uniqueness
N-(3-chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the combination of a chlorophenyl group and a nitro-substituted pyrazole ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H9ClN4O3 |
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Molecular Weight |
280.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H9ClN4O3/c12-8-2-1-3-9(6-8)13-11(17)7-15-5-4-10(14-15)16(18)19/h1-6H,7H2,(H,13,17) |
InChI Key |
JTFMBMCLDTWWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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